molecular formula C18H14Cl2O2 B3043054 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin CAS No. 720673-69-8

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin

Cat. No.: B3043054
CAS No.: 720673-69-8
M. Wt: 333.2 g/mol
InChI Key: ZLQCDUOXNWPDTM-UHFFFAOYSA-N
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Description

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability. The reaction parameters are carefully monitored to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, each with distinct chemical and biological properties.

Scientific Research Applications

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-cyanochromone: Shares structural similarities but differs in the presence of a cyano group.

    6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: Contains a pyrazole ring instead of a coumarin core.

    6-Chloro-3-pyridinemethanol: Features a pyridine ring and hydroxyl group.

Uniqueness

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,5,7-trimethylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O2/c1-9-7-14-15(11(3)17(9)20)10(2)16(18(21)22-14)12-5-4-6-13(19)8-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQCDUOXNWPDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C)C(=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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